N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide
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Overview
Description
N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylcarbamoyl group, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of industrial-grade reagents and solvents, as well as specialized equipment for large-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiadiazole-based molecules, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- Indole derivatives with antiviral and anticancer properties
Uniqueness
N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClFN4O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18ClFN4O3S/c1-2-23-17(27)11-16-19(29)25(15-8-6-13(21)7-9-15)20(30)26(16)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OBIJLIMGUIGSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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